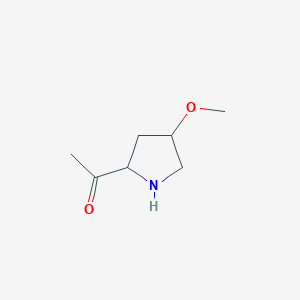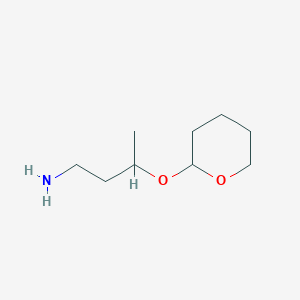![molecular formula C9H9NOS B13195029 4-[Methyl(prop-2-YN-1-YL)amino]thiophene-2-carbaldehyde](/img/structure/B13195029.png)
4-[Methyl(prop-2-YN-1-YL)amino]thiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Methyl(prop-2-YN-1-YL)amino]thiophene-2-carbaldehyde is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur, which is known for its diverse applications in medicinal chemistry, material science, and industrial chemistry . This particular compound features a thiophene ring substituted with a methyl(prop-2-YN-1-YL)amino group and a carbaldehyde group, making it a unique and versatile molecule.
Preparation Methods
The synthesis of 4-[Methyl(prop-2-YN-1-YL)amino]thiophene-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the condensation reaction of thiophene-2-carbaldehyde with methyl(prop-2-YN-1-YL)amine under controlled conditions . The reaction typically requires a catalyst and an appropriate solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
4-[Methyl(prop-2-YN-1-YL)amino]thiophene-2-carbaldehyde undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . Additionally, it is utilized in the development of organic semiconductors and other advanced materials in the field of material science .
Mechanism of Action
The mechanism of action of 4-[Methyl(prop-2-YN-1-YL)amino]thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structural configuration and functional groups. The exact molecular targets and pathways involved may vary based on the specific application and context of use.
Comparison with Similar Compounds
4-[Methyl(prop-2-YN-1-YL)amino]thiophene-2-carbaldehyde can be compared with other thiophene derivatives, such as 4-(prop-2-yn-1-yl)aniline and 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid . These compounds share similar structural features but differ in their functional groups and specific applications. The unique combination of the methyl(prop-2-YN-1-YL)amino group and the carbaldehyde group in this compound sets it apart from other thiophene derivatives, providing distinct chemical and biological properties.
Properties
Molecular Formula |
C9H9NOS |
|---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
4-[methyl(prop-2-ynyl)amino]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H9NOS/c1-3-4-10(2)8-5-9(6-11)12-7-8/h1,5-7H,4H2,2H3 |
InChI Key |
ZXRVRCFHECCXKE-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC#C)C1=CSC(=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Benzyloxy)carbonyl]-5-(piperazin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13194949.png)
![1-[(Benzyloxy)carbonyl]-5-(4-methylpiperazin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13194953.png)


![N-[3-Methyl-5-(propan-2-yloxy)phenyl]cyclobutanecarboxamide](/img/structure/B13194987.png)
![4-Methyl-5,5-dioxo-1-oxa-5lambda6-thiaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13194994.png)


![1-Benzyl-4-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B13195011.png)



![2-Bromobicyclo[3.2.1]octane](/img/structure/B13195032.png)

